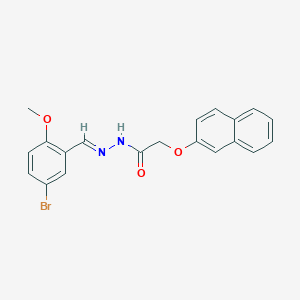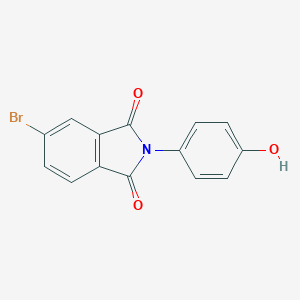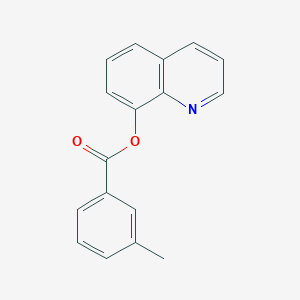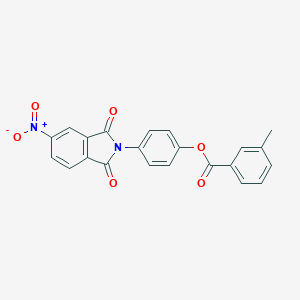
3,4'-DIMETHYLBIPHENYL-4-YL 3-METHYLBENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3-methylbenzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methyl groups attached to the biphenyl structure and a benzoate ester group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3-methylbenzoate typically involves the esterification of 3,4’-dimethylbiphenyl-4-carboxylic acid with 3-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of 3,4’-dimethylbiphenyl-4-carboxylic acid.
Reduction: Formation of 3,4’-dimethyl[1,1’-biphenyl]-4-yl 3-methylbenzyl alcohol.
Substitution: Formation of halogenated derivatives of the biphenyl structure.
Aplicaciones Científicas De Investigación
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3-methylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active biphenyl derivative, which can then interact with enzymes or receptors in biological systems. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3,3’-Dimethylbiphenyl
- 4,4’-Dimethylbiphenyl
- 3,4’-Dimethylbiphenyl
Uniqueness
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 3-methylbenzoate is unique due to the presence of both methyl groups and the benzoate ester. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C22H20O2 |
|---|---|
Peso molecular |
316.4g/mol |
Nombre IUPAC |
[2-methyl-4-(4-methylphenyl)phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C22H20O2/c1-15-7-9-18(10-8-15)19-11-12-21(17(3)14-19)24-22(23)20-6-4-5-16(2)13-20/h4-14H,1-3H3 |
Clave InChI |
AACDNMVFJJJSEW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC(=C3)C)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(acetylamino)phenyl]-3-[(3-methylbenzoyl)hydrazono]butanamide](/img/structure/B389849.png)
![N-isobutyl-3-[2-(1-naphthylmethylene)hydrazino]-3-oxopropanamide](/img/structure/B389852.png)


![N-{3-[3-(3-{3-[3-(benzoylamino)phenyl]-3-oxo-1-propenyl}phenyl)acryloyl]phenyl}benzamide](/img/structure/B389857.png)
![N-[4-(4-methylphenoxy)phenyl]furan-2-carboxamide](/img/structure/B389861.png)

![N-(2,4-dichlorobenzyl)-2-oxo-2-[2-(3,4,5-trimethoxybenzylidene)hydrazino]acetamide](/img/structure/B389864.png)

![N-(2,4-dichlorobenzyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B389867.png)


![2-Chloro-5-[(2,4-dichlorobenzoyl)oxy]phenyl 2,4-dichlorobenzoate](/img/structure/B389873.png)
